4-tert-Butyl-N-(4-(phenylamino)phenylcarbamothioyl)benzamide
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Overview
Description
4-tert-Butyl-N-(4-(phenylamino)phenylcarbamothioyl)benzamide is a complex organic compound with the empirical formula C24H25N3OS and a molecular weight of 403.54 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a phenylamino group, and a carbamothioyl group attached to a benzamide core .
Preparation Methods
The synthesis of 4-tert-Butyl-N-(4-(phenylamino)phenylcarbamothioyl)benzamide typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzoyl chloride with 4-aminodiphenylamine in the presence of a base to form the intermediate product. This intermediate is then reacted with thiocarbamoyl chloride to yield the final compound . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .
Chemical Reactions Analysis
4-tert-Butyl-N-(4-(phenylamino)phenylcarbamothioyl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
4-tert-Butyl-N-(4-(phenylamino)phenylcarbamothioyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-tert-Butyl-N-(4-(phenylamino)phenylcarbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets are still under investigation, but it is believed that the compound may influence signal transduction pathways and cellular processes .
Comparison with Similar Compounds
4-tert-Butyl-N-(4-(phenylamino)phenylcarbamothioyl)benzamide can be compared with other similar compounds, such as:
4-tert-Butyl-N-(4-(diethylamino)phenyl)benzamide: This compound has a diethylamino group instead of a phenylamino group, which may result in different chemical and biological properties.
4-tert-Butyl-N-(2,2,2-trichloro-1-(2,5-dimethyl-phenylamino)-ethyl)-benzamide: The presence of trichloro and dimethyl groups can significantly alter the reactivity and applications of this compound.
4-tert-Butyl-N-(4-ethoxyphenyl)benzamide: The ethoxy group in this compound can lead to different solubility and reactivity characteristics.
Properties
Molecular Formula |
C24H25N3OS |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[(4-anilinophenyl)carbamothioyl]-4-tert-butylbenzamide |
InChI |
InChI=1S/C24H25N3OS/c1-24(2,3)18-11-9-17(10-12-18)22(28)27-23(29)26-21-15-13-20(14-16-21)25-19-7-5-4-6-8-19/h4-16,25H,1-3H3,(H2,26,27,28,29) |
InChI Key |
UWYFKMINTMSCBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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